N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid
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Overview
Description
N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid is a complex organic compound that features a thiophene ring substituted with a carbamoyl group and a 4-chloro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of thiophene derivatives with biological systems.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Carbamoyl-5-(4-fluoro-phenyl)-thiophen-3-yl]-succinamic acid
- N-[2-Carbamoyl-5-(4-methyl-phenyl)-thiophen-3-yl]-succinamic acid
- N-[2-Carbamoyl-5-(4-nitro-phenyl)-thiophen-3-yl]-succinamic acid
Uniqueness
N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid is unique due to the presence of the 4-chloro-phenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
4-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S/c16-9-3-1-8(2-4-9)11-7-10(14(23-11)15(17)22)18-12(19)5-6-13(20)21/h1-4,7H,5-6H2,(H2,17,22)(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGBXSYBBSAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)NC(=O)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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